N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
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Overview
Description
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a fluorophenyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
The next step involves the introduction of the fluorophenyl group, which can be achieved through a nucleophilic substitution reaction using a suitable fluorinating agent. The final step is the formation of the oxazepane ring, which can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the oxazepane ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
- N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
- N-[(3-iodo-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide
Uniqueness
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-methyl-1,4-oxazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-13-11-21(6-2-8-24-13)17(23)20-10-14-3-4-16(15(18)9-14)22-7-5-19-12-22/h3-5,7,9,12-13H,2,6,8,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUAMRLSAQVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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